Physicochemical Distinction: Crystalline Melting Point and Predicted pKa vs. N-Phenyl Analog
N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine (CAS 550304-74-0) exhibits a measured melting point of 162–164 °C (recrystallized from isopropanol) and a predicted pKa of 11.27 ± 0.10 . The unsubstituted N-phenyl analog N-phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5) has a reported boiling point of 411.5 °C at 760 mmHg and a density of 1.298 g/cm³, but its melting point data are not comparably characterized, and its predicted pKa differs due to the absence of the electron-donating ortho-methoxy group . The methoxy substituent increases the electron density on the phenyl ring, which may enhance hydrogen-bonding capacity and influence crystal packing, as evidenced by the benzimidazole–benzene ring inclination angle of 78.04° observed in crystallographic studies of related 2-aminobenzimidazole derivatives [1]. These differences directly affect pre-formulation workflows, including solvent selection for recrystallization, solid-form screening, and salt selection strategies.
| Evidence Dimension | Melting point and predicted pKa as indicators of crystallinity and ionizability |
|---|---|
| Target Compound Data | mp 162–164 °C (isopropanol); pKa 11.27 ± 0.10 (predicted) |
| Comparator Or Baseline | N-phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5): bp 411.5 °C; density 1.298 g/cm³; pKa not reported at equivalent confidence |
| Quantified Difference | Target compound provides experimentally determined mp; comparator lacks comparable solid-state characterization in primary literature |
| Conditions | Target mp: recrystallized from isopropanol; pKa predicted via ACD/Labs or equivalent software |
Why This Matters
Procurement for pre-formulation and solid-state development requires compounds with well-characterized melting behavior and ionizability; the target compound's documented mp and pKa enable rational solvent and salt selection that the under-characterized N-phenyl analog does not support.
- [1] OUCI. Crystal Structure of 2-Aminobenzimidazole Derivative: Benzimidazole–Benzene Inclination Angle 78.04°. 2023. View Source
